6-(Methylamino)pyridine-2-carbonitrile

physicochemical profiling fragment-based drug design solubility prediction

6-(Methylamino)pyridine-2-carbonitrile (CAS 930575-70-5) is a disubstituted pyridine characterized by a methylamino group at the 6-position and a nitrile at the 2-position, with molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. The compound is cataloged under PubChem CID 56972673 and DSSTox Substance ID DTXSID60719722.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 930575-70-5
Cat. No. B1425324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)pyridine-2-carbonitrile
CAS930575-70-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=N1)C#N
InChIInChI=1S/C7H7N3/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,1H3,(H,9,10)
InChIKeyWELFLNYQARMNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylamino)pyridine-2-carbonitrile (CAS 930575-70-5) – Structural Identity, Procurement Purity Grades, and Research-Grade Specifications


6-(Methylamino)pyridine-2-carbonitrile (CAS 930575-70-5) is a disubstituted pyridine characterized by a methylamino group at the 6-position and a nitrile at the 2-position, with molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol [1]. The compound is cataloged under PubChem CID 56972673 and DSSTox Substance ID DTXSID60719722 [1]. It is commercially supplied exclusively for research and development use, with typical vendor purity specifications of ≥95% (e.g., AKSci 2555DN) or ≥96% (e.g., Leyan 1306861) . The computed XLogP3-AA of 1.2 indicates moderate lipophilicity, while the topological polar surface area (TPSA) of 48.7 Ų and a single hydrogen bond donor (NH) suggest balanced permeability and solubility characteristics for a fragment-sized molecule [1].

Why Generic Substitution of 6-(Methylamino)pyridine-2-carbonitrile Is Not Recommended Without Quantitative Justification


Within the picolinonitrile chemical space, seemingly minor structural variations—such as N-methylation vs. primary amine, the presence or absence of a methylene spacer, or a shift in the position of the methylamino group—produce distinct physicochemical and reactivity profiles that can affect downstream synthetic utility and biological activity. For example, 6-(methylamino)pyridine-2-carbonitrile possesses a single N–H hydrogen bond donor and a moderate logP, distinguishing it from its primary amine analog (6-aminopicolinonitrile, two HBDs, lower logP) and from its dimethylamino congener (zero HBDs, higher logP) [1]. These differences alter solubility, membrane permeability, and metal-binding behavior in ways that cannot be compensated by simple molar-equivalent substitution. The evidence presented in Section 3 quantifies these differential properties so that procurement decisions can be data-driven.

6-(Methylamino)pyridine-2-carbonitrile: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor Count Controls Fragment Solubility and Permeability: 1 HBD vs. 2 HBD vs. 0 HBD

The target compound has exactly 1 hydrogen bond donor (the methylamino NH), which is an intermediate value between 6-aminopicolinonitrile (2 HBDs, primary amine) and 6-(dimethylamino)nicotinonitrile (0 HBDs) [1]. HBD count is a primary determinant of aqueous solubility and passive membrane permeability in fragment-sized molecules. A single HBD balances solubility with permeability more favorably than either zero or two HBDs for many drug-like chemical series [2].

physicochemical profiling fragment-based drug design solubility prediction

XLogP3-AA of 1.2 Defines a Lipophilicity Window Distinct from Primary Amine and Dimethylamino Analogs

The computed XLogP3-AA for 6-(methylamino)pyridine-2-carbonitrile is 1.2 [1]. This value sits between the more hydrophilic 6-aminopicolinonitrile (XLogP3-AA ≈ 0.5) and the more lipophilic 6-(dimethylamino)nicotinonitrile (XLogP3-AA ≈ 1.5–1.8) [2]. In the context of CNS drug design, optimal logP for blood-brain barrier penetration is typically in the range of 1–3 [3], making the target compound a better starting point for CNS-oriented fragment elaboration than the overly polar primary amine analog.

lipophilicity logP prediction physicochemical property comparison

Topological Polar Surface Area (TPSA) of 48.7 Ų Differentiates the Molecule from Methylene-Spaced Analog 6-((Methylamino)methyl)picolinonitrile

The TPSA of 6-(methylamino)pyridine-2-carbonitrile is 48.7 Ų [1]. Its closest commercial analog, 6-((methylamino)methyl)picolinonitrile (CAS 1060812-16-9), contains a methylene spacer between the pyridine ring and the methylamino group, increasing the molecular weight to 147.18 g/mol and the TPSA to approximately 51–53 Ų due to the additional rotatable bond and altered electronic distribution [2]. A lower TPSA favors passive membrane diffusion; the commonly cited threshold for oral bioavailability is <140 Ų, and for blood-brain barrier penetration, <60–70 Ų is desirable [3]. Both compounds fall below these thresholds, but the target compound's marginally lower TPSA may offer an advantage in permeability-sensitive applications.

polar surface area membrane permeability structure-property relationships

Vendor-Specified Purity Grade of ≥96% (HPLC) Provides a Reproducible Baseline for Intermediate Synthesis

Commercial suppliers report a minimum purity of 96% (HPLC) for 6-(methylamino)pyridine-2-carbonitrile (Leyan Product No. 1306861) and 95% (AKSci Cat. 2555DN) . By contrast, the closely related analog 6-((methylamino)methyl)picolinonitrile (CAS 1060812-16-9) is often supplied at 95% purity without guaranteed HPLC verification . The specified 96% HPLC purity for the target compound ensures that residual starting materials or regioisomeric impurities are below 4%, which is critical when the compound is used as a key intermediate in multi-step synthetic sequences where impurity carryover can reduce yield in subsequent transformations.

purity specification synthetic intermediate quality control

Optimal Application Scenarios for 6-(Methylamino)pyridine-2-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries for Kinase and CNS Targets

With a molecular weight of 133.15 Da, XLogP3-AA of 1.2, TPSA of 48.7 Ų, and exactly 1 HBD, 6-(methylamino)pyridine-2-carbonitrile meets all Rule-of-Three criteria for fragment screening libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. Its balanced lipophilicity and intermediate HBD count make it particularly suitable for kinase inhibitor fragment collections, where the 2-cyano group can engage the kinase hinge region via hydrogen bonding, and the methylamino group provides a vector for further elaboration. Procurement of this compound is preferred over the primary amine analog (2 HBDs, overly polar) or the dimethylamino analog (0 HBDs, reduced solubility) when designing fragment libraries with CNS-compatible physicochemical space [3].

Synthetic Intermediate for Picolinonitrile-Based Kinase Inhibitors

The compound serves as a direct precursor for picolinonitrile-based kinase inhibitors, where the nitrile functions as a hinge-binding motif and the 6-methylamino group can be further functionalized via alkylation, acylation, or sulfonylation. Its verified purity of ≥96% (HPLC) ensures reliable performance in multi-step synthetic sequences, where impurities ≥4% in the penultimate intermediate can necessitate costly re-purification after the final step [1][2]. The lack of a methylene spacer (present in 6-((methylamino)methyl)picolinonitrile) preserves the direct conjugation between the methylamino nitrogen and the pyridine ring, which can influence the electron density at the 2-cyano group and, consequently, the binding affinity to kinase ATP pockets .

Material for Structure-Activity Relationship (SAR) Studies on N-Methylation Effects

In medicinal chemistry SAR campaigns, systematic N-methylation of a primary amine is a common strategy to modulate potency, selectivity, and metabolic stability. 6-(Methylamino)pyridine-2-carbonitrile provides a direct comparison to 6-aminopicolinonitrile in matched molecular pair analyses, where the effect of N-methylation on logP (ΔXLogP ≈ +0.7), HBD count (ΔHBD = -1), and biological activity can be quantitatively assessed [1][2]. This makes it an essential tool compound for any laboratory investigating the role of secondary vs. primary amine substitution in heterocyclic inhibitor series.

Physicochemical Property Reference Standard for Picolinonitrile Derivatives

The compound's well-defined and publicly available computed properties (XLogP3-AA, TPSA, HBD/HBA counts, exact mass 133.063997236 Da) enable its use as a calibration or reference standard in computational chemistry workflows, including quantum mechanical property calculations, molecular dynamics simulations, and QSAR model validation [1]. Its moderate lipophilicity and small size make it computationally tractable for high-level ab initio calculations while still retaining the key functional groups (methylamino, cyano) relevant to drug-like molecules.

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